Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine
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Overview
Description
Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine is a synthetic peptide composed of six amino acids: glycine, leucine, lysine, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glycine, leucine, glycine, glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with activated carboxyl groups (e.g., N-hydroxysuccinimide esters) under coupling conditions.
Major Products
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biosensors and as a component in biotechnological processes.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another synthetic peptide with potential neuroprotective effects.
Glycylglycyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-lysyl-L-lysyl-L-leucyl-L-α-glutamylglycyl-L: A longer peptide with different amino acid composition.
Uniqueness
Glycylglycyl-L-leucylglycyl-L-lysyl-L-threonyl-L-threonine is unique due to its specific sequence and the presence of two threonine residues, which may confer distinct biochemical properties. Its relatively short length and specific amino acid composition make it a valuable tool for studying peptide interactions and developing peptide-based applications.
Properties
CAS No. |
684269-34-9 |
---|---|
Molecular Formula |
C26H48N8O10 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H48N8O10/c1-13(2)9-17(32-19(38)11-29-18(37)10-28)23(40)30-12-20(39)31-16(7-5-6-8-27)24(41)33-21(14(3)35)25(42)34-22(15(4)36)26(43)44/h13-17,21-22,35-36H,5-12,27-28H2,1-4H3,(H,29,37)(H,30,40)(H,31,39)(H,32,38)(H,33,41)(H,34,42)(H,43,44)/t14-,15-,16+,17+,21+,22+/m1/s1 |
InChI Key |
PMTTUQGSVXQPNX-LUPLAARDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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